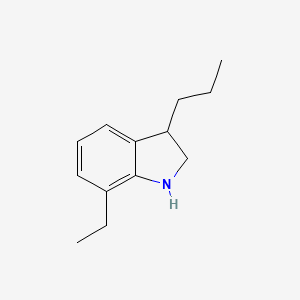

7-Ethyl-3-propyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

7-ethyl-3-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H19N/c1-3-6-11-9-14-13-10(4-2)7-5-8-12(11)13/h5,7-8,11,14H,3-4,6,9H2,1-2H3 |

InChI Key |

AZQXDEWAMIXOLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC2=C(C=CC=C12)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethyl 3 Propyl 2,3 Dihydro 1h Indole and Its Analogs

Precursor Synthesis and Functionalization Strategies

The successful construction of the target dihydroindole is critically dependent on the strategic preparation of its constituent precursors. This section outlines the synthesis of the key building blocks required for the formation of the 7-ethyl-3-propyl-2,3-dihydro-1H-indole scaffold.

Synthesis of Substituted Phenylhydrazine (B124118) Precursors for Dihydroindole Formation

The synthesis of the requisite (3-ethylphenyl)hydrazine (B3371165) is a crucial first step for introducing the 7-ethyl substituent onto the indole (B1671886) ring via the Fischer indole synthesis. A common and effective method for the preparation of substituted phenylhydrazines involves the diazotization of the corresponding aniline (B41778), followed by reduction.

The process commences with the diazotization of 3-ethylaniline (B1664132). This reaction is typically carried out in a cold aqueous acidic solution, most commonly with hydrochloric acid, by the dropwise addition of a solution of sodium nitrite. The temperature is strictly maintained between 0 and 5 °C to ensure the stability of the resulting diazonium salt.

Following the formation of the 3-ethylbenzenediazonium chloride, the next step is its reduction to the corresponding phenylhydrazine. A widely used reducing agent for this transformation is tin(II) chloride (SnCl₂) in a concentrated hydrochloric acid solution. prepchem.com The diazonium salt solution is added portion-wise to the SnCl₂ solution, again under carefully controlled temperature conditions. The resulting (3-ethylphenyl)hydrazine hydrochloride precipitates from the reaction mixture and can be isolated by filtration. The free hydrazine (B178648) base can be liberated by treatment with a base, such as sodium hydroxide, followed by extraction.

An alternative reducing agent that can be employed is sodium sulfite. google.com This method involves the addition of the diazonium salt solution to a cooled solution of sodium sulfite. The reaction mixture is then carefully acidified and heated to complete the reduction and hydrolysis to the phenylhydrazine salt.

| Precursor | Starting Material | Key Reagents |

| (3-ethylphenyl)hydrazine hydrochloride | 3-ethylaniline | 1. NaNO₂, HCl |

| 2. SnCl₂ or Na₂SO₃ |

This table outlines the general synthetic route to the required phenylhydrazine precursor.

Preparation of Functionalized Dihydrofuran Derivatives as Cyclization Partners

While the Fischer indole synthesis provides a direct route to the indole core, alternative strategies involving the use of functionalized dihydrofuran derivatives offer a different approach to constructing the 2,3-dihydro-1H-indole system. These methods often involve the reaction of an aniline derivative with a suitably functionalized dihydrofuran.

A general approach involves the use of 2,3-dihydrofuran (B140613) as a starting material. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be employed to introduce aryl groups at the 2-position of 2,3-dihydrofuran. This would involve the reaction of 2,3-dihydrofuran with an appropriately substituted aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would ideally involve a derivative of 3-ethylaniline.

Further functionalization of the dihydrofuran ring can provide handles for subsequent cyclization. For instance, the introduction of a leaving group at the 5-position of a 2-arylated dihydrofuran could facilitate an intramolecular nucleophilic substitution by the nitrogen of the aniline to form the indoline (B122111) ring.

| Dihydrofuran Derivative Type | Synthetic Strategy | Potential Application |

| 2-Aryl-2,3-dihydrofurans | Heck coupling of 2,3-dihydrofuran with an aryl halide | Introduction of the substituted benzene (B151609) ring |

| Functionalized 2-Aryl-2,3-dihydrofurans | Further modification to introduce leaving groups | Facilitation of intramolecular cyclization |

This table summarizes strategies for the preparation of dihydrofuran derivatives as potential cyclization partners.

Optimized Indole Ring Formation Reactions for 2,3-Dihydro-1H-indole Systems

The formation of the indole ring is the cornerstone of this synthetic endeavor. This section explores both the classic Fischer indole synthesis and alternative cyclization strategies to construct the 2,3-dihydro-1H-indole core.

Modified Fischer Indole Synthesis Protocols for the Dihydroindole Core

The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org To synthesize 7-ethyl-3-propyl-1H-indole, the precursor to our target dihydroindole, (3-ethylphenyl)hydrazine is reacted with 2-hexanone (B1666271).

The reaction mechanism initiates with the condensation of (3-ethylphenyl)hydrazine and 2-hexanone to form a phenylhydrazone. This is followed by tautomerization to an enamine intermediate. Under the influence of an acid catalyst, a wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, leading to the formation of a di-imine. Subsequent intramolecular cyclization and the elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

The choice of acid catalyst is crucial for the efficiency of the reaction. A variety of Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride, have been successfully employed. nih.gov The reaction is typically carried out at elevated temperatures.

The use of an unsymmetrical ketone like 2-hexanone can potentially lead to two isomeric indole products. However, the reaction conditions can often be tuned to favor the desired isomer. In the case of 2-hexanone, cyclization is expected to occur at the less sterically hindered secondary carbon of the ketone, leading to the formation of the 3-propyl substituted indole.

The final step to obtain the 2,3-dihydro-1H-indole is the reduction of the initially formed 7-ethyl-3-propyl-1H-indole. Catalytic hydrogenation is a common and effective method for this transformation. nih.gov A variety of catalysts can be used, including platinum on carbon (Pt/C) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid. The presence of an acid, such as p-toluenesulfonic acid, can activate the indole ring towards reduction. nih.gov

| Reaction Step | Reactants | Key Conditions | Product |

| Fischer Indole Synthesis | (3-ethylphenyl)hydrazine, 2-hexanone | Acid catalyst (e.g., HCl, ZnCl₂) | 7-ethyl-3-propyl-1H-indole |

| Reduction | 7-ethyl-3-propyl-1H-indole | H₂, Catalyst (e.g., Pt/C) | This compound |

This table details the two-step sequence from precursors to the final dihydroindole product via the Fischer Indole Synthesis.

Alternative Intramolecular Cyclization and Annulation Strategies

Beyond the Fischer indole synthesis, other intramolecular cyclization and annulation strategies can be employed for the construction of the 2,3-dihydro-1H-indole scaffold. One such approach involves the reductive cyclization of a suitably substituted nitroarene. For instance, a 2-alkenyl-nitrobenzene derivative can undergo reduction of the nitro group to an amine, which then participates in an intramolecular cyclization onto the alkene moiety to form the dihydroindole ring.

Another strategy involves the palladium-catalyzed cyclization of N-aryl imines, which can be formed from the condensation of an aniline with a ketone. This method involves an oxidative linkage of two C-H bonds under mild conditions.

Regioselective and Stereoselective Introduction of Alkyl Substituents

Achieving the desired substitution pattern on the 2,3-dihydro-1H-indole core with high precision is a significant synthetic challenge. This section explores methods for the regioselective and stereoselective introduction of the ethyl and propyl groups.

The introduction of the 7-ethyl group is most directly achieved by starting with 3-ethylaniline, as described in the Fischer indole synthesis route. However, alternative methods for the C7-functionalization of a pre-existing indole or indoline scaffold have been developed. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C7 position of indoles. nih.gov This often requires a directing group on the indole nitrogen, such as a pivaloyl group, to achieve high regioselectivity.

The 3-propyl substituent is introduced via the choice of the carbonyl partner in the Fischer indole synthesis (2-hexanone). For stereoselective synthesis of 3-substituted indolines, various asymmetric methods have been developed. One approach involves the enantioselective reduction of a 3-substituted indole. Chiral catalysts can be employed during the hydrogenation step to favor the formation of one enantiomer over the other.

Alternatively, a chiral auxiliary can be attached to the indole nitrogen, which can direct the stereochemical outcome of a subsequent reaction at the C3 position. Following the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched 3-substituted indoline.

| Substitution | Strategy | Key Features |

| 7-Ethyl | Use of 3-ethylaniline in Fischer synthesis | Direct and efficient |

| Rhodium-catalyzed C7-H activation | Functionalization of a pre-formed indole core | |

| 3-Propyl | Use of 2-hexanone in Fischer synthesis | Direct introduction of the alkyl group |

| Enantioselective reduction of 3-propylindole | Asymmetric hydrogenation using chiral catalysts |

This table summarizes strategies for the regioselective and stereoselective introduction of the required alkyl substituents.

Strategies for Regioselective Ethyl Group Installation at C-7 Position

The introduction of an ethyl group specifically at the C-7 position of the indole or indoline nucleus is a significant synthetic challenge due to the inherent reactivity of other positions, such as C-2 and C-3. Modern organometallic chemistry provides powerful tools to overcome this hurdle, primarily through directed C-H activation.

One effective strategy involves the use of a directing group on the indole nitrogen, which positions a metal catalyst in proximity to the C-7 C-H bond. For instance, an N-pivaloyl group has been shown to be crucial for high regioselectivity in rhodium-catalyzed C-7 functionalization of indoles. nih.gov This approach allows for the direct alkenylation or alkylation at the desired position with good to excellent yields. nih.gov Similarly, ruthenium(II)-catalyzed hydroarylative coupling can achieve regioselective C-H functionalization on indolines using a weakly coordinating, removable directing group. researchgate.net

Another approach is the use of specific catalysts that inherently favor the C-7 position. Cationic zirconium complexes, for example, have been developed for the highly regioselective alkylation of N-alkylindoles at the C-7 position without the need for complex directing groups. researchgate.net For the synthesis of the precursor 7-ethyl indole, methods such as the catalytic dehydrocyclization of 2,6-diethylaniline (B152787) have been established, although selectivity can be a challenge. google.com

Table 1: Catalytic Systems for Regioselective C-7 Functionalization of Indoles

| Catalyst System | Directing Group | Reactant | Product | Yield | Reference |

| Rhodium(III) | N-Pivaloyl | Acrylates, Styrenes | C-7 Alkenylated Indoles | Good to Excellent | nih.gov |

| Ruthenium(II) | Weakly Coordinating Group | Internal Alkynes | C-7 Alkenylated Indolines | High Regioselectivity | researchgate.net |

| Cationic Zirconium | N-Alkyl (No DG) | Alkenes | C-7 Alkylated Indoles | N/A | researchgate.net |

Approaches for Stereoselective Propyl Group Introduction at C-3 Position

Once the 7-ethyl-dihydroindole core is established, the next critical step is the introduction of a propyl group at the C-3 position with stereocontrol. This can be approached through several pathways, including the alkylation of a pre-formed dihydroindole or the cyclization of a precursor already bearing the propyl substituent.

The direct alkylation of an enamine or enolate equivalent of a 7-ethyl-2,3-dihydroindol-2-one (oxindole) intermediate followed by reduction is a plausible route. Asymmetric allylic alkylation, a powerful method for creating stereogenic centers, could be adapted for this purpose. nih.gov For example, a 3-substituted oxindole (B195798) can be further functionalized to create vicinal chirality centers. nih.gov

Alternatively, a strategy involving the reduction of a 7-ethyl-3-propyl-1H-indole could be employed. The synthesis of such 2,3-disubstituted indoles can be achieved via various tandem or one-pot reactions. rsc.orgnih.gov The subsequent reduction of the indole double bond to form the dihydroindole (indoline) can be performed using various reducing agents, including boron hydrides, which allows for the synthesis of 2,3-dihydroindole derivatives from polyfunctionalized 2-oxindoles. nih.gov

Diastereoselective and Enantioselective Synthesis of this compound

Achieving the desired diastereoselectivity and enantioselectivity in a molecule with two stereocenters, such as this compound, requires sophisticated asymmetric synthesis techniques. The relative stereochemistry (cis or trans) between the C-2 and C-3 substituents, and the absolute stereochemistry of each center, must be controlled.

Catalytic asymmetric methods are paramount for this purpose. For instance, the enantioselective hydrogenation of a 3-(α-hydroxyalkyl)indole, promoted by a Brønsted acid for in situ dehydration, can provide access to chiral 2,3-disubstituted indolines. acs.org This highlights a pathway where stereochemistry is set during the modification of a substituent and subsequent cyclization or reduction.

For constructing vicinal chiral centers, catalytic asymmetric fluoroenolate alkylation with allylic acetates has been shown to produce 3,3-disubstituted fluorooxindoles with excellent enantio- and diastereoselectivity. nih.gov While the target molecule is not fluorinated, the principles of using a chiral catalyst to control the approach of an electrophile to a prochiral enolate can be directly applied to the synthesis of 3-propyl-substituted oxindole intermediates. Subsequent stereocontrolled reduction of the ketone and amide moieties would yield the desired this compound.

Catalytic Systems in Dihydroindole Synthesis

The synthesis of the dihydroindole core and the installation of its substituents are heavily reliant on advanced catalytic systems. Both acid catalysts and transition metal catalysts play pivotal roles in key bond-forming events.

Application of Brønsted and Lewis Acid Catalysis in Cyclization Reactions

Brønsted and Lewis acids are fundamental catalysts for the cyclization reactions that form the indole and dihydroindole ring systems. They function by activating substrates towards intramolecular nucleophilic attack.

Brønsted acids are effective in promoting cascade cyclizations. rsc.org For example, they can catalyze the intramolecular cyclization of in situ generated ketimine moieties to produce fused indole derivatives. nih.gov Such acid-catalyzed cyclization cascades provide an efficient route to complex indole scaffolds from simple precursors. rsc.orgresearchgate.net

Lewis acids , such as BF₃·Et₂O, TiCl₄, and Cu(OTf)₂, are highly efficient in catalyzing the cyclization of intermediates like ortho-imino phenyldiazoacetates to yield 2,3-substituted indoles, often in quantitative yields and under mild conditions. organic-chemistry.orgnih.gov The mechanism typically involves the activation of an imine or a similar functional group by the Lewis acid, facilitating an intramolecular electrophilic attack to close the ring. nih.gov These methods are noted for their speed, efficiency, and low catalyst loadings. organic-chemistry.org

Table 2: Representative Acid Catalysts in Indole/Dihydroindole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Feature | Reference |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Cascade Cyclization | Forms complex scaffolds in one pot | rsc.org |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Intramolecular Cyclization | Quantitative yields, low catalyst loading (≤1 mol%) | organic-chemistry.orgnih.gov |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂) | Intramolecular Cyclization | Fast reaction times (<10 min) | organic-chemistry.org |

Exploration of Transition Metal-Catalyzed C-C and C-N Bond Formations

Transition metal catalysis is indispensable for the modern synthesis of complex heterocyclic molecules, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. arabjchem.org

C-C Bond Formation: Palladium-catalyzed reactions are widely used to construct the carbon skeleton of indole precursors. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of alkynes with o-haloanilines. rsc.org The Stille coupling of N-acyl-2-iodoanilines with stannylallenes is another powerful method for the one-step formation of 2,3-disubstituted indoles. nih.govresearchgate.net Furthermore, rhodium(III) catalysis enables C-H activation/annulative coupling of aminopyridines with alkynes, a strategy adaptable to indole synthesis. mdpi.com

C-N Bond Formation: The formation of the crucial C-N bond to close the pyrrole (B145914) ring can also be mediated by transition metals. Palladium and copper catalysts are frequently used for intramolecular C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the dihydroindole ring from a suitable acyclic precursor. nih.govbeilstein-journals.org Recent developments have even explored transition-metal-free conditions for intramolecular C-N bond formation, offering alternative synthetic routes. nih.gov These catalytic methods are often characterized by their tolerance for a wide range of functional groups. mdpi.com

Sophisticated Spectroscopic Characterization and Structural Analysis of 7 Ethyl 3 Propyl 2,3 Dihydro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 7-Ethyl-3-propyl-2,3-dihydro-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the compound's stereochemistry.

Comprehensive Analysis using 1D NMR (¹H, ¹³C) and Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the dihydro-pyrrole ring, and the protons of the ethyl and propyl substituents. The aromatic region would likely show a complex splitting pattern due to the ortho and meta couplings of the three adjacent protons on the 7-substituted ring. The dihydro-pyrrole ring protons at positions 2 and 3 would appear as multiplets, with their chemical shifts and coupling constants providing information about their spatial relationship. The ethyl and propyl groups would give rise to characteristic triplet and quartet or multiplet patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for all 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the alkyl and amino groups. The aliphatic carbons of the dihydro-pyrrole ring and the ethyl and propyl chains would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the ethyl, propyl, and dihydro-pyrrole spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different structural fragments of the molecule, such as the attachment of the ethyl and propyl groups to the indole (B1671886) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space interactions between protons that are in close proximity, which is essential for determining the stereochemistry and conformation of the molecule.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | m |

| NH | 3.5 - 4.5 | br s |

| C2-H | 3.0 - 3.6 | m |

| C3-H | 2.8 - 3.4 | m |

| Ethyl-CH₂ | 2.5 - 2.8 | q |

| Propyl-CH₂ | 1.3 - 1.8 | m |

| Ethyl-CH₃ | 1.1 - 1.4 | t |

| Propyl-CH₂ | 1.3 - 1.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| C2 | 45 - 55 |

| C3 | 35 - 45 |

| Ethyl-CH₂ | 20 - 30 |

| Propyl-CH₂ | 30 - 40 |

| Ethyl-CH₃ | 10 - 20 |

| Propyl-CH₂ | 20 - 30 |

Stereochemical Determination through NMR Anisotropy and Coupling Constant Analysis

The dihydro-pyrrole ring of this compound contains a stereocenter at the C3 position. The relative stereochemistry of the substituents on this ring could be determined by analyzing the proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between the protons at C2 and C3, and between the C3 proton and the protons of the propyl group, the preferred conformation of the five-membered ring and the orientation of the propyl substituent could be deduced. Furthermore, NOESY data would provide direct evidence for the through-space proximity of protons, confirming the stereochemical assignments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bond characteristics within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine in the dihydro-pyrrole ring, typically in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and propyl groups would be observed just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule. Therefore, the C-C stretching vibrations of the aromatic ring and the aliphatic chains would be expected to give strong signals. The symmetric vibrations of the molecule would also be particularly Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound, with the molecular formula C₁₃H₁₉N, the exact mass can be calculated. wikipedia.org

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

|---|

The experimentally determined mass from an HRMS measurement would be expected to be in very close agreement with the calculated exact mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Single Crystal X-Ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although no experimental crystal structure for this compound has been reported, we can predict its likely molecular and crystal structure based on known structures of similar indole derivatives. researchgate.net

Elucidation of Molecular and Crystal Structures

Molecular Structure: The X-ray crystal structure would confirm the connectivity of the atoms as determined by NMR spectroscopy. It would provide precise bond lengths, bond angles, and torsion angles. The dihydro-pyrrole ring is expected to adopt an envelope or twisted conformation to relieve ring strain. The ethyl and propyl substituents would be attached to the indole core, and their conformations would be determined by steric and electronic factors.

Table 5: Predicted Key Structural Parameters for this compound from Analogous Structures

| Parameter | Predicted Value Range |

|---|---|

| C-N bond length (dihydro-pyrrole) | 1.45 - 1.48 Å |

| C-C bond length (aromatic) | 1.37 - 1.41 Å |

| C-C bond length (aliphatic) | 1.51 - 1.54 Å |

| Aromatic C-C-C bond angle | ~120° |

In-depth Structural Analysis of this compound Unattainable Due to Lack of Published Data

A comprehensive search of scientific literature and chemical databases has revealed a significant absence of published research on the specific chemical compound this compound. Despite extensive queries for spectroscopic and structural analysis, no dedicated studies detailing its crystallographic structure, intermolecular interactions, or conformational properties were identified.

Consequently, the generation of a detailed article focusing on the "," as per the requested outline, is not possible at this time. The specific analytical sections requested, including "Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis" and "Conformational Studies and Torsion Angle Analysis in the Crystalline State," require empirical data from experimental or computational studies, which are not available in the public domain for this particular molecule.

Hirshfeld surface analysis is a computational method that relies on crystallographic information files (CIFs) generated from single-crystal X-ray diffraction experiments to map and quantify intermolecular interactions within a crystal lattice. Similarly, a detailed conformational and torsion angle analysis is contingent upon the availability of precise atomic coordinates determined through crystallographic studies. Without these foundational data sets, any discussion would be purely speculative and would not meet the standards of scientific accuracy.

While general principles of structural analysis for indole derivatives are well-established, applying these without specific data for this compound would be inappropriate and would not constitute the focused, data-driven article that was requested. Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the necessary data for such a sophisticated structural characterization.

Advanced Computational and Theoretical Chemistry Studies of 7 Ethyl 3 Propyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory is a cornerstone of quantum chemical calculations, balancing computational cost with high accuracy for predicting the electronic structure and geometry of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. For 7-Ethyl-3-propyl-2,3-dihydro-1H-indole, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Due to the flexibility of the propyl and ethyl side chains, and the puckering of the dihydroindole ring, the molecule can exist in several conformations.

A conformational search would be performed to identify various stable conformers. The relative energies of these conformers would then be calculated to determine the most populated states at a given temperature. For instance, calculations on similar substituted indoline (B122111) systems suggest that different orientations of the alkyl groups can lead to energy differences of several kJ/mol.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N1-C2 | 1.47 Å |

| C2-C3 | 1.54 Å | |

| N1-C7a | 1.40 Å | |

| C7-C7a | 1.40 Å | |

| C7-C(Ethyl) | 1.52 Å | |

| C3-C(Propyl) | 1.55 Å | |

| Bond Angle | C7a-N1-C2 | 109.5° |

| N1-C2-C3 | 104.0° | |

| C2-C3-C(Propyl) | 112.0° |

Note: This is an interactive data table. You can sort and filter the data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

For an alkyl-substituted dihydroindole like the title compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom. The LUMO would likely be distributed over the aromatic system as well. The presence of electron-donating alkyl groups (ethyl and propyl) would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted dihydroindole.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 0.25 |

| Electronegativity (χ) | 3.025 |

| Chemical Hardness (η) | 2.775 |

DFT calculations are highly effective in predicting spectroscopic data. NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the structural elucidation and assignment of experimental spectra. Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed. These calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the theoretical model. While no experimental spectra for this specific compound are available for comparison, DFT provides a powerful predictive tool. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions and Stability

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would reveal hyperconjugative interactions, which contribute to the molecule's stability. For example, interactions between the nitrogen lone pair (n) and the antibonding orbitals (σ) of adjacent C-C or C-H bonds, as well as interactions between filled σ orbitals and empty σ orbitals of the alkyl chains, would be quantified. These interactions are key to understanding the conformational preferences and electronic distribution.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO analysis, a range of quantum chemical descriptors can be derived from DFT calculations to predict reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character and suitability for protonation or reaction with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane. In contrast, the hydrogen atoms of the N-H group and the alkyl chains would show positive potential (blue), indicating sites susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, particularly in a solvent, would provide insights into its conformational flexibility. It would reveal how the alkyl chains move and rotate, and how the five-membered ring puckers and flexes at finite temperatures. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules, providing information on solvation shells and the influence of the solvent on conformational preferences.

Chemical Reactivity and Derivatization Pathways of 7 Ethyl 3 Propyl 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Dihydroindole Ring System

The benzene (B151609) ring of the 7-Ethyl-3-propyl-2,3-dihydro-1H-indole scaffold is activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the electron-donating nature of the adjacent nitrogen atom, which enriches the aromatic ring with electron density through resonance. The substituents on the ring—the dihydro-pyrrole fused ring and the ethyl group—direct incoming electrophiles to specific positions. The secondary amine is a powerful activating group and directs ortho- and para- to its point of attachment. The ethyl group at the C7 position is a less potent, but still activating, ortho- and para-directing group.

Given these directing effects, electrophilic attack is anticipated to occur predominantly at the C4 and C6 positions, which are ortho and para to the nitrogen atom and are not sterically hindered by the existing alkyl groups.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent. nih.govchemrxiv.orgchemrxiv.orgnih.gov

Nitration: The addition of a nitro group (-NO2) is typically accomplished with a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to prevent oxidation of the dihydroindole ring.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, is generally preferred over alkylation due to the latter's propensity for carbocation rearrangements and polyalkylation. acs.orgnih.govmdpi.comresearchgate.netyoutube.comnih.gov

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Bromination | Br2, CCl4 or N-Bromosuccinimide (NBS) | 4-Bromo-7-ethyl-3-propyl-2,3-dihydro-1H-indole and 6-Bromo-7-ethyl-3-propyl-2,3-dihydro-1H-indole |

| Nitration | HNO3, H2SO4 | 7-Ethyl-4-nitro-3-propyl-2,3-dihydro-1H-indole and 7-Ethyl-6-nitro-3-propyl-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(7-Ethyl-3-propyl-2,3-dihydro-1H-indol-4-yl)ethanone and 1-(7-Ethyl-3-propyl-2,3-dihydro-1H-indol-6-yl)ethanone |

Functional Group Transformations of the Ethyl and Propyl Side Chains

The ethyl and propyl side chains offer further sites for chemical modification, particularly at the benzylic positions (the carbon atom directly attached to the aromatic ring). These positions are activated towards radical reactions and oxidation. libretexts.org

Key transformations include:

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions, can oxidize the ethyl and propyl side chains. openstax.orgunizin.orgorgoreview.compearson.com Typically, the entire alkyl chain is cleaved, leaving a carboxylic acid group at the position of attachment to the aromatic ring. This would result in the formation of 3-propyl-2,3-dihydro-1H-indole-7-carboxylic acid and 7-ethyl-2,3-dihydro-1H-indole-3-carboxylic acid, respectively, although the latter would be less favored due to the non-benzylic nature of the propyl group's attachment point in the saturated portion of the ring. A more likely outcome for the propyl group would be oxidation at the benzylic carbon of the ethyl group.

Benzylic Halogenation: The benzylic protons of the ethyl group are susceptible to substitution by halogens under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide, is a common method for selectively brominating the benzylic position. openstax.org This would yield 7-(1-bromoethyl)-3-propyl-2,3-dihydro-1H-indole.

| Reaction | Typical Reagents | Predicted Product |

|---|---|---|

| Benzylic Oxidation of Ethyl Group | KMnO4, H2O, heat | 3-Propyl-2,3-dihydro-1H-indole-7-carboxylic acid |

| Benzylic Bromination of Ethyl Group | N-Bromosuccinimide (NBS), (PhCO)2O2, CCl4 | 7-(1-Bromoethyl)-3-propyl-2,3-dihydro-1H-indole |

N-Alkylation, N-Acylation, and N-Derivatization Reactions on the Dihydroindole Nitrogen

The nitrogen atom of the dihydroindole ring is a secondary amine and, as such, is nucleophilic. It readily participates in a variety of reactions to form N-substituted derivatives.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. mdpi.comyoutube.comresearchgate.netgoogle.com For example, reaction with methyl iodide in the presence of a weak base would yield 7-ethyl-1-methyl-3-propyl-2,3-dihydro-1H-indole.

N-Acylation: Acylation of the nitrogen to form an amide is readily achieved by treatment with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. youtube.comyoutube.com For instance, reaction with acetyl chloride would produce 1-acetyl-7-ethyl-3-propyl-2,3-dihydro-1H-indole.

N-Arylation: The nitrogen can also undergo arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which can then be reduced in situ (e.g., with sodium cyanoborohydride) to yield N-alkylated products.

| Reaction | Typical Reagents | Predicted Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | N-Alkyl-7-ethyl-3-propyl-2,3-dihydro-1H-indole |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | N-Acyl-7-ethyl-3-propyl-2,3-dihydro-1H-indole |

| Reductive Amination | Aldehyde/Ketone (e.g., Acetone), Reducing agent (e.g., NaBH3CN) | N-Isopropyl-7-ethyl-3-propyl-2,3-dihydro-1H-indole |

Stereoselective and Regioselective Oxidative and Reductive Transformations of the Dihydroindole Core

The dihydroindole core itself can undergo both oxidative and reductive transformations.

Oxidation to Indole (B1671886): The 2,3-dihydroindole (indoline) can be oxidized to the corresponding indole. This aromatization can be achieved with a variety of oxidizing agents, such as manganese dioxide (MnO2) or palladium on carbon (Pd/C) at elevated temperatures. mdpi.comresearchgate.net This would result in the formation of 7-ethyl-3-propyl-1H-indole.

Reduction of the Aromatic Ring: The benzene portion of the dihydroindole ring can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C) or ruthenium under high pressure and temperature can lead to the formation of the corresponding octahydroindole. nih.govrsc.orgacs.orgacs.org This reaction would yield 7-ethyl-3-propyloctahydro-1H-indole. Due to the creation of new stereocenters, a mixture of diastereomers is expected unless a stereoselective catalyst is employed.

| Reaction | Typical Reagents/Conditions | Predicted Product |

|---|---|---|

| Oxidation (Aromatization) | MnO2, heat or Pd/C, heat | 7-Ethyl-3-propyl-1H-indole |

| Reduction (Hydrogenation) | H2, Rh/C or Ru catalyst, high pressure, heat | 7-Ethyl-3-propyloctahydro-1H-indole (mixture of diastereomers) |

Cycloaddition and Condensation Reactions Utilizing the Dihydroindole Scaffold

The dihydroindole scaffold, particularly after modification, can serve as a building block in various cycloaddition and condensation reactions.

Diels-Alder Reaction: While the dihydroindole itself is not a suitable diene for the Diels-Alder reaction, its oxidized indole counterpart can act as a dienophile. beilstein-journals.orgnih.govwikipedia.orgorganic-chemistry.org The electron-rich nature of the indole ring means it generally participates in inverse-electron-demand Diels-Alder reactions.

Pictet-Spengler Reaction: This is a powerful reaction for the synthesis of tetrahydro-β-carbolines. wikipedia.orgnih.govrsc.orgmdpi.comnih.gov While this compound is not a direct substrate, a derivative such as 2-(7-ethyl-3-propyl-2,3-dihydro-1H-indol-x-yl)ethan-1-amine could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a new fused ring system.

Mannich Reaction: The nucleophilic character of the aromatic ring, particularly at the C4 and C6 positions, allows it to participate in Mannich reactions. chemtube3d.comnih.govnih.gov This involves the reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group onto the aromatic ring.

| Reaction | Reactants | Product Class |

|---|---|---|

| Diels-Alder Reaction | 7-Ethyl-3-propyl-1H-indole (as dienophile) and an electron-poor diene | Tetrahydrocarbazole derivative |

| Pictet-Spengler Reaction | A tryptamine (B22526) derivative of the title compound and an aldehyde/ketone | Tetrahydro-β-carboline derivative |

| Mannich Reaction | This compound, formaldehyde, and a secondary amine | Aminomethylated dihydroindole |

Potential Applications in Advanced Chemical Synthesis

Role as Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The presence of a stereocenter at the C3 position of the indoline (B122111) ring, bearing a propyl group, suggests that 7-Ethyl-3-propyl-2,3-dihydro-1H-indole could serve as a chiral building block. If synthesized in an enantiomerically pure form, it could be incorporated into larger, more complex molecules, transferring its chirality to the final product. The synthesis of chiral indolines is often achieved through asymmetric hydrogenation of the corresponding indoles.

Table 1: Potential Chiral Scaffolds Derived from this compound

| Potential Chiral Scaffold | Description | Potential Application |

| (R)-7-Ethyl-3-propyl-2,3-dihydro-1H-indole | The R-enantiomer of the title compound. | Synthesis of chiral ligands, catalysts, or as a key intermediate in the total synthesis of natural products. |

| (S)-7-Ethyl-3-propyl-2,3-dihydro-1H-indole | The S-enantiomer of the title compound. | Synthesis of enantiomerically pure pharmaceuticals or agrochemicals. |

The ethyl group at the C7 position can also influence the steric and electronic environment of the molecule, which could be exploited in diastereoselective reactions where the indoline is used as a chiral auxiliary.

Precursor for the Synthesis of Novel Heterocyclic Systems (e.g., Pyranoindoles, Oxazinoindoles)

The indoline nucleus is a versatile precursor for the synthesis of various fused heterocyclic systems. The nitrogen atom and the adjacent aromatic ring provide reactive sites for annulation reactions. For instance, condensation reactions with appropriate bifunctional reagents could lead to the formation of pyranoindoles and oxazinoindoles.

The synthesis of pyranoindoles, for example, often involves the reaction of a hydroxyindole with a β-ketoester in a Pechmann condensation. mdpi.com While this compound does not possess a hydroxyl group for direct application in this reaction, functionalization of the aromatic ring, for instance, through electrophilic aromatic substitution, could introduce the necessary handle.

Table 2: Hypothetical Synthesis of Fused Heterocyclic Systems

| Target Heterocycle | Hypothetical Synthetic Route | Key Reagents/Conditions |

| Pyrano[3,2-e]indoline derivative | Functionalization of the C6 position with a hydroxyl group, followed by Pechmann condensation. | Electrophilic hydroxylation, β-ketoester, acid catalyst. |

| Oxazino[3,2-a]indoline derivative | N-alkylation with a halo-alcohol followed by intramolecular cyclization. | 2-chloroethanol, base. |

These fused systems are of interest due to their potential biological activities and photophysical properties.

Development of New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of the N-H bond in the indoline scaffold allows for various transformations, making it a suitable substrate for developing new bond-forming methodologies. The nitrogen can be functionalized through N-arylation, N-alkylation, or N-acylation reactions. Furthermore, the aromatic ring can undergo transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, provided it is appropriately functionalized with a halide or triflate.

The development of new synthetic methods is a cornerstone of organic chemistry. Utilizing this compound as a model substrate could aid in optimizing reaction conditions for these transformations on substituted indoline systems.

Table 3: Potential Bond Formation Reactions

| Bond Type | Reaction | Potential Catalyst/Reagent |

| C-N | Buchwald-Hartwig amination | Palladium catalyst, phosphine (B1218219) ligand, base |

| C-C | Suzuki Coupling (on a halogenated derivative) | Palladium catalyst, boronic acid, base |

| C-O | Ullmann Condensation (on a halogenated derivative) | Copper catalyst, alcohol, base |

Emerging Research Frontiers and Future Perspectives in Dihydroindole Chemistry

Green Chemistry Approaches for Sustainable Synthesis of Substituted Dihydroindoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. tandfonline.comsjp.ac.lk For substituted dihydroindoles, this involves reimagining traditional synthetic routes, such as the Fischer indole (B1671886) synthesis followed by reduction, to incorporate more sustainable practices. wikipedia.org Key areas of development include the use of eco-friendly solvents, innovative catalytic systems, and energy-efficient reaction conditions. tandfonline.com

Research has demonstrated the viability of using greener solvents like ethanol (B145695) or even carrying out reactions in water or under solvent-free conditions, which significantly reduces the generation of hazardous waste. researchgate.netrsc.orgmdpi.com For instance, multicomponent reactions to assemble the indole core can be performed in ethanol without a metal catalyst, offering a mild and benign pathway. rsc.org Microwave-assisted organic synthesis (MAOS) represents another green approach, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Indole Synthesis

| Parameter | Traditional Methods (e.g., Classic Fischer Indole Synthesis) | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses hazardous, non-recyclable organic solvents (e.g., benzene (B151609), toluene). | Employs benign solvents like water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netrsc.org |

| Catalysts | Uses strong Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) that are corrosive and generate significant waste. wikipedia.org | Utilizes recyclable solid acids, biocatalysts, or metal-free systems. mdpi.comnih.gov |

| Energy Consumption | Often requires prolonged heating under reflux, leading to high energy usage. | Employs energy-efficient techniques like microwave irradiation to shorten reaction times. tandfonline.com |

| Atom Economy | Can have lower atom economy due to the formation of byproducts. | Focuses on multicomponent reactions and catalyst-free methods to maximize atom economy. researchgate.net |

| Waste Generation | Generates significant amounts of acidic and organic waste, complicating purification. | Minimizes waste through the use of recyclable catalysts and benign solvents, simplifying workup procedures. sjp.ac.lk |

High-Throughput Synthesis and Screening of Dihydroindole Libraries for Diverse Chemical Applications

The discovery of novel drugs and materials relies heavily on the ability to synthesize and screen large collections of diverse molecules. nih.govnih.gov High-throughput synthesis (HTS) platforms are instrumental in this process, enabling the rapid creation of chemical libraries based on a core scaffold like dihydroindole. nih.govnih.gov By systematically varying the substituents on the dihydroindole ring, a vast chemical space can be explored to identify compounds with desired biological or material properties. chemdiv.com

A key innovation in HTS is the use of automated, miniaturized synthesis techniques. rsc.orgnih.gov For example, acoustic droplet ejection (ADE) technology allows for reactions to be carried out on a nanomole scale in high-density well plates (e.g., 384- or 1536-well). nih.govresearchgate.net This approach drastically reduces the consumption of reagents and solvents, minimizes waste, and allows for the synthesis of thousands of unique compounds in a matter of hours. scribd.com Such a platform could be used to generate a library based on 7-Ethyl-3-propyl-2,3-dihydro-1H-indole, where a diverse set of building blocks are combined in a combinatorial fashion.

Once synthesized, these libraries can be directly subjected to high-throughput screening against various biological targets or for specific material properties. nih.govku.edu The unpurified reaction mixtures from nanomole-scale synthesis can often be used directly in initial screening assays, further accelerating the discovery pipeline. rsc.org This integration of synthesis and screening creates a powerful workflow for identifying "hit" compounds, which can then be resynthesized on a larger scale for further validation and optimization. nih.gov

Table 2: Building Blocks for a Combinatorial Dihydroindole Library

| Core Component | Example Building Blocks | Resulting Diversity |

|---|---|---|

| Aryl Hydrazines | 2-ethylphenylhydrazine, 4-methoxyphenylhydrazine, 3-chlorophenylhydrazine | Introduces diversity at positions 4, 5, 6, and 7 of the indole ring. |

| Aldehydes/Ketones | Valeraldehyde, Cyclopentanone, 4-hydroxybutanal | Provides substituents at position 2 and 3 of the indole ring. |

| Isocyanides (for multicomponent reactions) | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide | Allows for the introduction of diverse amide functionalities. rsc.org |

| Alkylating/Acylating Agents | Methyl iodide, Benzoyl chloride, Propionyl chloride | Enables functionalization of the indole nitrogen (N-1 position). |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.govuc.pt These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. nih.govcolab.ws For indole and dihydroindole synthesis, flow chemistry has been successfully applied to classic reactions like the Fischer indole synthesis, achieving high yields in significantly reduced reaction times. researchgate.netresearchgate.net

The modular nature of flow chemistry allows for the integration of multiple reaction, purification, and analysis steps into a single, uninterrupted process. fu-berlin.denih.gov An automated platform could be designed for the synthesis of this compound. Such a system might involve pumping a substituted o-nitrotoluene derivative and a reducing agent through a heated reactor containing a packed-bed catalyst to effect a reductive cyclization, followed by an in-line purification module to remove impurities, and finally in-line analysis (e.g., LC-MS) to confirm the product's identity and purity. researchgate.netsemanticscholar.org

These automated synthesizers can be programmed to run sequences of reactions, enabling the production of not just a single target molecule but entire libraries of related compounds with minimal manual intervention. fu-berlin.denih.govfu-berlin.de This convergence of flow chemistry, robotics, and real-time data analysis represents a paradigm shift in chemical synthesis, making the production of complex molecules like substituted dihydroindoles faster, more efficient, and more reliable. chemrxiv.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Indole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days. | Seconds to minutes. colab.wsresearchgate.net |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and mixing. nih.gov |

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes and better heat dissipation. nih.gov |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by extending the operation time or using parallel reactors. colab.ws |

| Yield & Throughput | Variable yields, often lower throughput. | Often higher yields and significantly greater throughput. uc.pt |

| Integration | Difficult to integrate multiple steps without manual intervention. | Easily integrated into multi-step, automated sequences with in-line purification and analysis. nih.gov |

Q & A

Basic: What synthetic strategies are recommended for preparing 7-Ethyl-3-propyl-2,3-dihydro-1H-indole?

Answer:

The synthesis of dihydroindole derivatives typically involves reductive cyclization or selective hydrogenation of indole precursors. For example, sodium tetrahydroborate (NaBH₄) in acetic acid can reduce indole derivatives to their dihydroindole counterparts under controlled temperature (e.g., 10°C) . Post-reduction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product. Key parameters include pH adjustment during workup and solvent selection to avoid side reactions.

Basic: How can X-ray crystallography resolve the stereochemistry of this compound?

Answer:

X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is standard for determining bond angles, dihedral angles, and hydrogen-bonding networks. For dihydroindoles, the sp² hybridization at the nitrogen atom and the planarity of the indole ring can be confirmed via bond-angle analysis (e.g., sum of angles ≈ 360° for sp²). Intramolecular interactions (e.g., C–H⋯O bonds forming S(6) motifs) stabilize the structure and influence crystallographic packing . Data collection at high resolution (≤1.0 Å) minimizes errors in hydrogen atom positioning .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) simulations can model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the ethyl and propyl substituents may sterically hinder electrophilic substitution at the C4/C5 positions. Molecular dynamics (MD) simulations in solvents like dichloromethane can predict solvation effects and reaction pathways . Tools like Gaussian or ORCA are recommended for optimizing geometries and calculating transition states.

Advanced: How are crystallographic twinning and disorder addressed in dihydroindole derivatives?

Answer:

Twinning (e.g., inversion twins in compound II ) requires careful refinement using SHELXL with the TWIN and BASF commands. Disorder in flexible substituents (e.g., propyl chains) is resolved by partitioning occupancy factors and applying geometric restraints (e.g., SIMU/DELU for thermal motion). High redundancy in data collection (e.g., multi-scan integration) improves the signal-to-noise ratio for accurate modeling .

Basic: What spectroscopic techniques validate the purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl/propyl integration ratios and splitting).

- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion).

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How do steric and electronic effects of substituents influence dihydroindole reactivity?

Answer:

Ethyl and propyl groups introduce steric bulk, reducing nucleophilic attack at the C3 position. Electron-donating substituents (e.g., alkyl chains) increase electron density at the indole nitrogen, enhancing hydrogen-bonding interactions with biological targets . Substituent effects are quantified via Hammett constants (σ) or Taft parameters (Es) in structure-activity relationship (SAR) studies.

Advanced: What strategies resolve contradictions in biological activity data for dihydroindole derivatives?

Answer:

Contradictions often arise from assay conditions (e.g., enzyme inhibition vs. cell-based assays). For COX-1 inhibition studies , ensure consistent substrate concentrations (e.g., arachidonic acid) and control for off-target effects via knockout models or competitive binding assays . Statistical validation (e.g., ANOVA with post-hoc tests) identifies outliers in dose-response curves.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- First aid: Rinse eyes with water for ≥15 minutes; wash skin with soap .

- Waste disposal: Segregate organic solvents and halogenated byproducts for professional treatment .

Advanced: How can hydrogen-bonding networks in dihydroindole crystals guide co-crystallization studies?

Answer:

C–H⋯O and C–H⋯S interactions (e.g., R₂²(12) motifs in compound II ) stabilize supramolecular assemblies. Co-crystallization with guest molecules (e.g., solvents or APIs) exploits these motifs for controlled crystal engineering. Mercury software visualizes packing diagrams to predict host-guest compatibility.

Advanced: What mechanistic insights explain low yields in dihydroindole synthesis?

Answer:

Low yields (e.g., 32% in nitration steps ) often result from competing side reactions (e.g., over-oxidation). Optimize by:

- Temperature control (e.g., 0°C for nitration).

- Catalyst screening (e.g., Pd/C for selective reductions).

- In situ monitoring via TLC or Raman spectroscopy to terminate reactions at optimal conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.